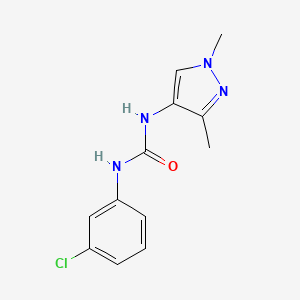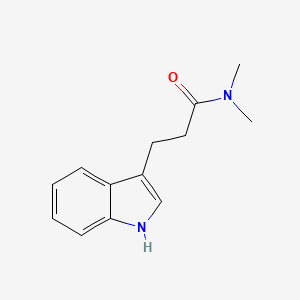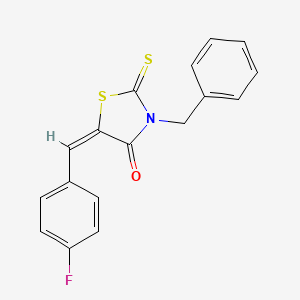![molecular formula C14H19N3O B7459301 Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a cyclic amine derivative that belongs to the piperazine family and has a unique structure that makes it an interesting candidate for drug development.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act by modulating various cellular pathways involved in disease progression. It has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in inflammation and tumor growth.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of several genes involved in inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is its versatility in the synthesis of analogs with improved pharmacological properties. However, one of the limitations is the complexity of the synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. One of the areas of interest is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Additionally, the development of new drug delivery systems for Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone could also be explored to improve its bioavailability and reduce toxicity.
In conclusion, Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is a promising candidate for drug development due to its unique structure and potential therapeutic applications. Its synthesis process requires expertise in organic chemistry, but its versatility in the synthesis of analogs makes it an interesting area of research for the future.
Synthesis Methods
The synthesis of Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for its synthesis involves the reaction of pyridine-3-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to cyclopropanation using a suitable reagent, followed by the addition of a ketone group to yield the final product.
Scientific Research Applications
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(13-3-4-13)17-8-6-16(7-9-17)11-12-2-1-5-15-10-12/h1-2,5,10,13H,3-4,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRUHWOAXXYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)